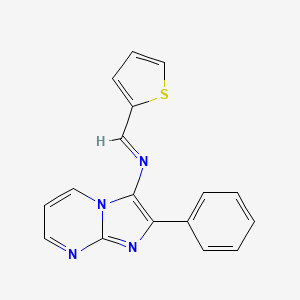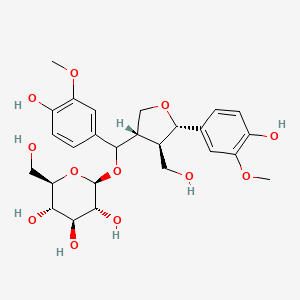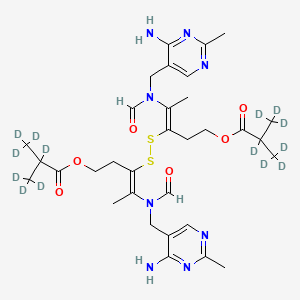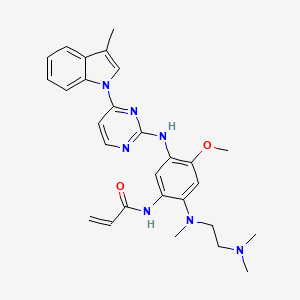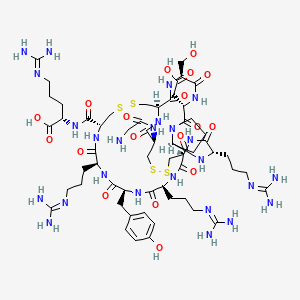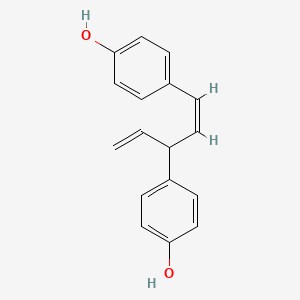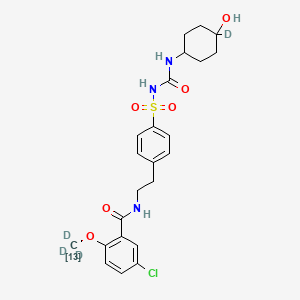
4-trans-Hydroxy glibenclamide-13C,d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-trans-Hydroxy glibenclamide-13C,d4 is a compound that is isotopically labeled with carbon-13 and deuterium. It is a derivative of 4-trans-Hydroxy glibenclamide, which is a metabolite of glibenclamide, a well-known antidiabetic drug. The isotopic labeling makes it useful in various scientific research applications, particularly in the study of drug metabolism and pharmacokinetics .
Métodos De Preparación
The synthesis of 4-trans-Hydroxy glibenclamide-13C,d4 involves the incorporation of carbon-13 and deuterium into the 4-trans-Hydroxy glibenclamide molecule. This can be achieved through various synthetic routes, including the use of isotopically labeled precursors and specific reaction conditions that ensure the incorporation of the isotopes. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
4-trans-Hydroxy glibenclamide-13C,d4 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
4-trans-Hydroxy glibenclamide-13C,d4 is widely used in scientific research, including:
Chemistry: It is used as a tracer in studies of chemical reactions and mechanisms.
Biology: It is used to study the metabolism and pharmacokinetics of glibenclamide and its metabolites.
Medicine: It is used in the development of new antidiabetic drugs and in the study of drug interactions.
Industry: It is used in the quality control and validation of pharmaceutical products
Mecanismo De Acción
The mechanism of action of 4-trans-Hydroxy glibenclamide-13C,d4 is similar to that of glibenclamide. It inhibits ATP-sensitive potassium channels, leading to the depolarization of pancreatic beta cells and the subsequent release of insulin. This action helps to lower blood glucose levels. The isotopic labeling allows for detailed studies of the drug’s pharmacokinetics and metabolism .
Comparación Con Compuestos Similares
4-trans-Hydroxy glibenclamide-13C,d4 is unique due to its isotopic labeling, which makes it particularly useful in research applications. Similar compounds include:
4-trans-Hydroxy glibenclamide: The non-labeled version of the compound.
4-trans-Hydroxy glibenclamide-d5: Labeled with deuterium only.
Glibenclamide: The parent compound, used as an antidiabetic drug .
Propiedades
Fórmula molecular |
C23H28ClN3O6S |
|---|---|
Peso molecular |
515.0 g/mol |
Nombre IUPAC |
5-chloro-N-[2-[4-[(4-deuterio-4-hydroxycyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-2-(trideuterio(113C)methoxy)benzamide |
InChI |
InChI=1S/C23H28ClN3O6S/c1-33-21-11-4-16(24)14-20(21)22(29)25-13-12-15-2-9-19(10-3-15)34(31,32)27-23(30)26-17-5-7-18(28)8-6-17/h2-4,9-11,14,17-18,28H,5-8,12-13H2,1H3,(H,25,29)(H2,26,27,30)/i1+1D3,18D |
Clave InChI |
IUWSGCQEWOOQDN-DVTZPOFQSA-N |
SMILES isomérico |
[2H]C1(CCC(CC1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)CCNC(=O)C3=C(C=CC(=C3)Cl)O[13C]([2H])([2H])[2H])O |
SMILES canónico |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


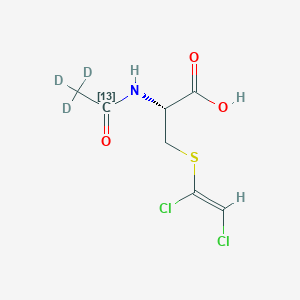
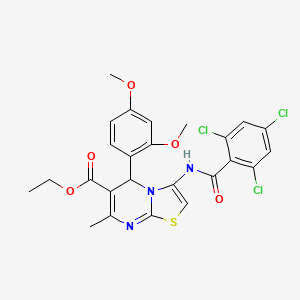
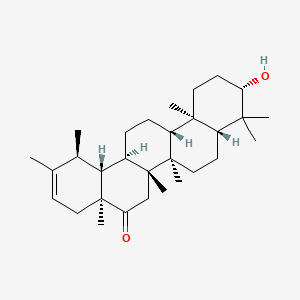
![5-[(2-Bromo-4-methylphenyl)methoxymethyl]-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol](/img/structure/B12373377.png)

![(8R,8aR,12aS)-1,3,6,7-tetrahydroxy-9,9,11-trimethyl-8-(3,4,6,8-tetrahydroxy-9-oxoxanthen-1-yl)-8,8a,10,12a-tetrahydroindeno[1,2-a]xanthen-13-one](/img/structure/B12373382.png)
